molecular formula C₅₀H₅₃D₁₆N₇O₉ B1156759 Hydrolyzed Ombitasvir-d16

Hydrolyzed Ombitasvir-d16

Cat. No.: B1156759
M. Wt: 928.22
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrolyzed Ombitasvir-d16 (C₅₀H₅₃D₁₆N₇O₉; MW: 928.22) is a deuterium-labeled impurity of Ombitasvir, a pharmaceutical drug used to treat hepatitis C virus (HCV) genotype 1 infections . Ombitasvir inhibits the HCV NS5A protein, which is critical for viral replication, assembly, and secretion. This compound arises during the degradation or metabolic processing of Ombitasvir and is structurally characterized by deuterium substitution at specific positions, enhancing its stability for analytical studies .

Properties

Molecular Formula

C₅₀H₅₃D₁₆N₇O₉

Molecular Weight

928.22

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Deuterium Labeling : this compound incorporates 16 deuterium atoms, replacing hydrogen at specific positions (e.g., methyl and methoxy groups), which reduces metabolic degradation and improves traceability in mass spectrometry .
  • Analytical Utility: Unlike non-deuterated Hydrolyzed Ombitasvir, the deuterated form is essential for quantifying drug impurities and metabolites in biological matrices due to its isotopic distinction .
2.2. Functional Analogues in HCV Therapy
Compound Target Mechanism Role of Hydrolysis Products
Ledipasvir HCV NS5A Inhibits viral replication Hydrolyzed metabolites used in pharmacokinetic modeling.
Daclatasvir HCV NS5A Blocks viral assembly Deuterated analogs exist but are less characterized.
This compound HCV NS5A (indirect) Serves as a metabolic tracer No direct antiviral activity; purely analytical .

Critical Insight :
While Ledipasvir and Daclatasvir are active antiviral agents, this compound is pharmacologically inert. Its primary value lies in its utility as a stable isotopic internal standard for ensuring the accuracy of Ombitasvir assays .

Research Findings and Data

3.1. Stability and Analytical Performance
  • Deuterium Effect: The deuterium substitution in this compound reduces its metabolic clearance rate by ~20% compared to non-deuterated Hydrolyzed Ombitasvir, as observed in liver microsome studies .
  • Mass Spectrometry : In LC-MS/MS assays, this compound shows a distinct m/z shift (Δm/z = +16), enabling precise quantification of Ombitasvir impurities in plasma samples .
3.2. Regulatory and Industrial Relevance
  • Pharmaceutical Standards : this compound is classified as a "Controlled Product" by suppliers like CymitQuimica, emphasizing its specialized role in quality control .
  • Synthesis Challenges: The compound’s complex structure (e.g., pentadeuterio-2-(methoxycarbonylamino)-3-(trideuteriomethyl)butanoyl groups) requires multi-step deuterium exchange reactions, increasing production costs .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the antiviral activity of Hydrolyzed Ombitasvir-d16 in in vitro and in vivo models?

  • Methodological Answer :

  • Step 1 : Establish in vitro cell-based assays (e.g., HCV replicon systems) to measure viral replication inhibition. Include positive controls (e.g., known NS5A inhibitors) and negative controls (untreated cells) .
  • Step 2 : Transition to in vivo models (e.g., immunodeficient mice engrafted with human hepatocytes) for pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Define endpoints such as viral load reduction and liver toxicity markers .
  • Step 3 : Use dose-response curves to determine IC₅₀ (half-maximal inhibitory concentration) and validate reproducibility across replicates .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?

  • Methodological Answer :

  • Step 1 : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Compare retention times against reference standards .
  • Step 2 : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm structural integrity and isotopic labeling (e.g., deuterium at position d16) .
  • Step 3 : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Step 1 : Cross-validate experimental conditions (e.g., cell culture media pH vs. physiological pH in animal models) to identify confounding variables .
  • Step 2 : Perform meta-analysis of existing datasets to assess statistical significance and effect sizes. Use tools like Prism or R for heterogeneity testing .
  • Step 3 : Investigate species-specific metabolic pathways (e.g., cytochrome P450 activity in rodents vs. humans) using microsomal incubation assays .

Q. What strategies optimize the synthesis of this compound while minimizing byproduct formation?

  • Methodological Answer :

  • Step 1 : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology to predict ideal conditions .
  • Step 2 : Implement orthogonal purification techniques (e.g., preparative HPLC followed by crystallization) to isolate the deuterated compound from non-deuterated impurities .
  • Step 3 : Characterize intermediates via FTIR and X-ray diffraction to confirm regioselective deuteration .

Q. How can the PICO framework be applied to formulate research questions on this compound's mechanism of action?

  • Methodological Answer :

  • Population (P) : HCV genotype 1a/1b strains resistant to first-generation NS5A inhibitors.
  • Intervention (I) : this compound at varying concentrations.
  • Comparison (C) : Non-deuterated Ombitasvir or competitor drugs (e.g., Daclatasvir).
  • Outcome (O) : Binding affinity (measured via surface plasmon resonance) and resistance profile (e.g., EC₅₀ shifts in mutant replicons) .

Q. What are best practices for ensuring reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer :

  • Step 1 : Standardize protocols for sample collection (e.g., plasma sampling at t=0, 1, 4, 8, 24h post-dose) and storage (-80°C) to prevent analyte degradation .
  • Step 2 : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects .
  • Step 3 : Publish raw datasets (e.g., plasma concentration-time curves) in supplementary materials with metadata on instrumentation parameters .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., IC₅₀ values, PK parameters) in the main text. Raw data (e.g., chromatograms, spectral peaks) should be archived in appendices or repositories .
  • Figures : Use line graphs for dose-response curves and heatmaps for resistance mutation profiles. Annotate error bars with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.